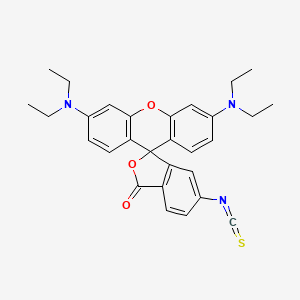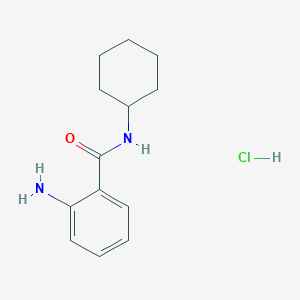![molecular formula C31H18Br2O B12099934 5,9-Dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran](/img/structure/B12099934.png)
5,9-Dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran is a complex organic compound with the molecular formula C31H18Br2O and a molecular weight of 566.28 g/mol This compound is characterized by its unique structure, which includes two bromine atoms and two phenyl groups attached to a fluoreno-benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran typically involves multi-step organic reactions. One common method includes the bromination of 7,7-diphenyl-fluoreno[4,3-b]benzofuran using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
The production process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5,9-Dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
5,9-Dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran has several scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development.
Material Science: Utilized in the development of new materials with unique optical and electronic properties.
Chemical Biology: Studied for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5,9-Dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran is not fully understood, but it is believed to interact with specific molecular targets and pathways. In the context of organic electronics, the compound’s unique structure allows it to participate in charge transfer processes, enhancing the performance of electronic devices . In medicinal chemistry, its interactions with biological targets are being explored to develop new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
7,7-Diphenyl-fluoreno[4,3-b]benzofuran: Lacks the bromine atoms, resulting in different reactivity and applications.
5,9-Dichloro-7,7-diphenyl-fluoreno[4,3-b]benzofuran: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
7,7-Diphenyl-9-(10-phenylanthracen-9-yl)-fluoreno[4,3-b]benzofuran: Contains an additional phenylanthracenyl group, used in OLEDs with high quantum efficiency.
Uniqueness
5,9-Dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran is unique due to the presence of bromine atoms, which enhance its reactivity and allow for further functionalization. This makes it a valuable compound in various research applications, particularly in the fields of organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C31H18Br2O |
|---|---|
Molecular Weight |
566.3 g/mol |
IUPAC Name |
5,9-dibromo-7,7-diphenylfluoreno[4,3-b][1]benzofuran |
InChI |
InChI=1S/C31H18Br2O/c32-21-15-16-22-24(17-21)31(19-9-3-1-4-10-19,20-11-5-2-6-12-20)25-18-26(33)29-23-13-7-8-14-27(23)34-30(29)28(22)25/h1-18H |
InChI Key |
PYOPHLDTSBBWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC(=C4C5=CC=CC=C5OC4=C3C6=C2C=C(C=C6)Br)Br)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)

![Heptanoic acid, 7-[(aminoiminomethyl)amino]-](/img/structure/B12099889.png)



![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12099907.png)




![13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12099939.png)

